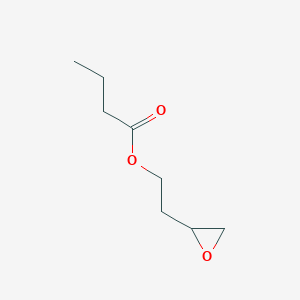![molecular formula C44H26O2S2 B14287614 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione CAS No. 138627-63-1](/img/structure/B14287614.png)
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes two 4-methylphenylsulfanyl groups attached to a pyranthrene-8,16-dione core. The compound’s molecular formula is C38H26O2S2 .
準備方法
The synthesis of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyranthrene-8,16-dione with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound’s unique properties make it useful in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) and solar cells
作用機序
The mechanism of action of 1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to generate reactive oxygen species (ROS) upon exposure to light, which can induce oxidative stress in cells. This property is being explored for its potential use in photodynamic therapy for cancer treatment .
類似化合物との比較
1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione can be compared with other similar compounds such as:
Pyranthrene: A polycyclic aromatic hydrocarbon with a simpler structure and different photophysical properties.
Pyranthrene-8,16-dione: A related compound that lacks the 4-methylphenylsulfanyl groups, resulting in different chemical reactivity and applications.
Benzo[def]pyranthrene-8,16-dione: Another similar compound with variations in its molecular structure and properties.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s chemical and physical properties.
特性
CAS番号 |
138627-63-1 |
|---|---|
分子式 |
C44H26O2S2 |
分子量 |
650.8 g/mol |
IUPAC名 |
1,2-bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione |
InChI |
InChI=1S/C44H26O2S2/c1-23-7-13-27(14-8-23)47-36-20-19-30-35-22-26-11-17-32-39-34(29-5-3-4-6-31(29)42(32)45)21-25-12-18-33(40(35)38(25)37(26)39)43(46)41(30)44(36)48-28-15-9-24(2)10-16-28/h3-22H,1-2H3 |
InChIキー |
PRGUGYLCUCDOBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C3=C(C=C2)C4=CC5=C6C7=C(C=CC(=C47)C3=O)C=C8C6=C(C=C5)C(=O)C9=CC=CC=C98)SC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


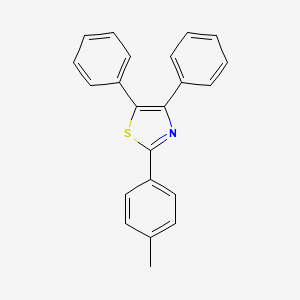
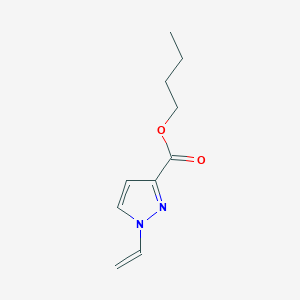
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
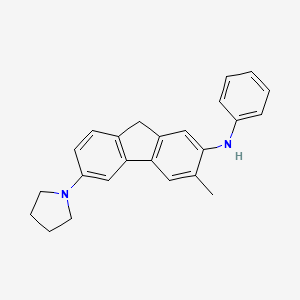
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
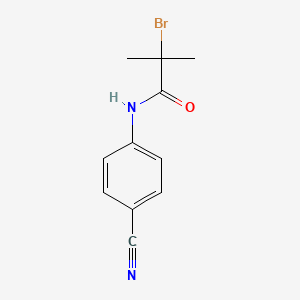
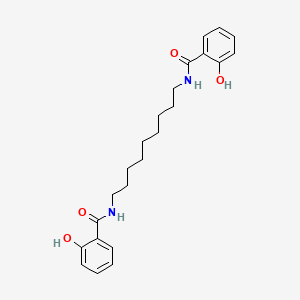
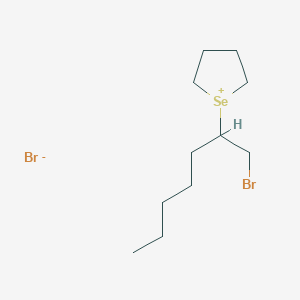
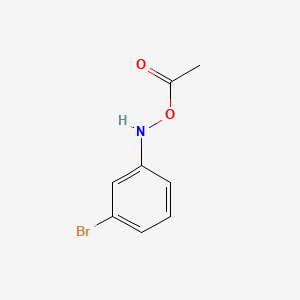
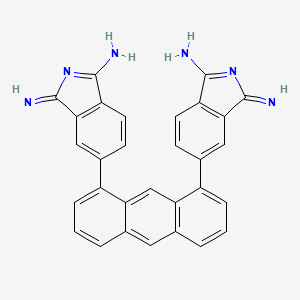

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
